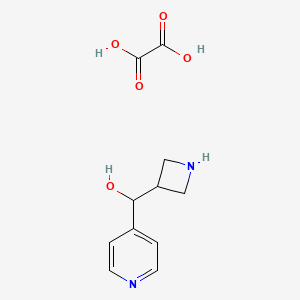

Azetidin-3-yl(pyridin-4-yl)methanol oxalate

Description

Properties

IUPAC Name |

azetidin-3-yl(pyridin-4-yl)methanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2H2O4/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;3-1(4)2(5)6/h1-4,8-9,11-12H,5-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVNTTQHNAVAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is commonly prepared via cyclization or ring-closure strategies starting from 2,3-dibromopropan-1-amine hydrobromide or azetidine-3-carboxylic acid derivatives.

Cyclization from 2,3-dibromopropan-1-amine hydrobromide:

This method involves treatment of 2,3-dibromopropan-1-amine hydrobromide with strong bases such as n-butyllithium (nBuLi) at low temperatures (-78 °C) in an inert atmosphere (N2) to generate a reactive intermediate 1-azabicyclo[1.1.0]butane, which is subsequently reacted with organomagnesium (Grignard) reagents to introduce substituents at the 3-position of azetidine (General Procedure K).Hydrolysis and functionalization of azetidine-3-carboxylic acid:

Starting from azetidine-3-carboxylic acid, esterification or reduction steps can lead to azetidin-3-ylmethanol derivatives. Subsequent functionalization at the nitrogen or carbon positions is achieved via nucleophilic substitution or cross-coupling reactions.

Functionalization via Buchwald-Hartwig Cross-Coupling

The preparation of 1,3-disubstituted azetidines, including the pyridin-4-yl substitution, is efficiently accomplished using Buchwald-Hartwig amination:

Procedure:

3-substituted azetidines are reacted with aryl halides (e.g., 4-bromopyridine) in the presence of palladium catalysts (e.g., xPhos Pd G3), phosphine ligands (Brettphos), and bases such as potassium tert-butoxide (KOtBu) under inert atmosphere. The reaction is typically conducted in toluene at elevated temperatures (~100 °C) for 12 hours to achieve high yields of the desired 1,3-disubstituted azetidines.Optimization:

Catalyst and ligand screening showed that Pd-based catalysts with bulky phosphine ligands give the best yields. Reaction conditions such as base equivalents, temperature, and solvent choice were optimized to maximize product purity and yield.

Formation of Azetidin-3-yl(pyridin-4-yl)methanol

Synthesis of the methanol functionality at the 3-position:

The hydroxymethyl group at position 3 can be introduced by reduction of azetidine-3-carboxylic acid derivatives or via nucleophilic substitution of activated intermediates (e.g., mesylates or tosylates) with formaldehyde or equivalents.Alternative approach via strain-release arylation:

Recent methods involve strain-release arylation of azetidines using arylmagnesium reagents to introduce aryl groups at the 3-position, followed by hydroxymethylation steps.

Preparation of Oxalate Salt

- The free base Azetidin-3-yl(pyridin-4-yl)methanol is converted into its oxalate salt by reaction with oxalic acid in an appropriate solvent (e.g., methanol or ethanol). The mixture is stirred at controlled temperatures (typically 15-20 °C) for several hours to ensure complete salt formation. The solvent is removed under reduced pressure, and the product is isolated by crystallization or filtration.

Summary of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of 2,3-dibromopropan-1-amine hydrobromide | nBuLi, toluene, -78 °C, N2 atmosphere | Formation of 1-azabicyclo[1.1.0]butane intermediate |

| 2 | Reaction with aryl Grignard reagent | Aryl bromide, Mg, THF, reflux | 3-substituted azetidine intermediate |

| 3 | Buchwald-Hartwig cross-coupling | Pd catalyst (xPhos Pd G3), Brettphos ligand, KOtBu, toluene, 100 °C | 1,3-disubstituted azetidine with pyridin-4-yl group |

| 4 | Hydroxymethylation or reduction | Formaldehyde or reduction agents | Azetidin-3-yl(pyridin-4-yl)methanol |

| 5 | Salt formation with oxalic acid | Oxalic acid, methanol, 15-20 °C, stirring 16 h | This compound salt |

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Characterization

NMR Spectroscopy:

^1H and ^13C NMR confirm substitution patterns and purity. Chemical shifts for the azetidine ring protons and pyridinyl substituents are consistent with literature values.Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution consistent with the target compound.Melting Point and IR Spectroscopy: Melting points of the oxalate salt are sharp and reproducible. IR spectra show characteristic bands for hydroxyl and oxalate functional groups.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-4-yl)methanol oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, azetidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is critical in gastrointestinal stromal tumors (GIST) and other malignancies . The structural modifications of azetidine derivatives can enhance their potency against these targets.

Neuroprotective Effects

Some studies suggest that azetidine derivatives may possess neuroprotective properties. They are being investigated for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.

Biochemical Applications

Enzyme Modulation

Azetidin-3-yl(pyridin-4-yl)methanol oxalate has shown promise in modulating enzyme activities. This modulation can influence various biochemical pathways, making it a candidate for drug development aimed at metabolic disorders. Its interactions with specific enzymes could lead to the development of novel therapeutic agents.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. Its unique functional groups allow for further chemical modifications, leading to the creation of new compounds with enhanced biological activities . This aspect is crucial for pharmaceutical research and development.

Pharmacological Insights

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of azetidine derivatives reveal insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is essential for evaluating their efficacy and safety profiles as potential therapeutic agents .

Case Studies

Several case studies have documented the biological activities of azetidine derivatives:

- Study on Anticancer Activity: A series of azetidine-based compounds were synthesized and evaluated for their anticancer effects against various cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics.

- Neuroprotective Study: A derivative demonstrated protective effects on neuronal cells exposed to oxidative stress, suggesting its potential use in neurodegenerative disease models.

Data Summary Table

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against c-KIT mutations in GIST |

| Neuroprotective agents | Potential modulation of neurotransmitter systems | |

| Biochemical Applications | Enzyme modulators | Influences metabolic pathways |

| Synthesis precursors | Facilitates development of new bioactive compounds | |

| Pharmacological Insights | ADME characteristics | Essential for evaluating therapeutic efficacy |

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyridin-4-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. (1-(Pyridin-4-yl)azetidin-3-yl)methanol

- Structure : Differs by lacking the oxalate counterion.

- Properties: The absence of oxalate reduces polarity and solubility in aqueous media. Similar derivatives, such as (3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol (), show moderate crystallinity and stability in organic solvents .

- Applications : Neutral azetidine-pyridine alcohols are often intermediates in drug synthesis, e.g., for kinase inhibitors or antimicrobial agents .

b. [1-(2-Trifluoromethylpyridin-4-yl)azetidin-3-yl]ethan-1-one Derivatives

- Structure: Features a trifluoromethylpyridine group and a ketone instead of methanol.

- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in medicinal chemistry contexts. For example, derivatives like those in act as muscarinic M4 receptor modulators .

- Comparison : The oxalate salt in the target compound may improve bioavailability compared to neutral ketone derivatives.

c. (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

- Structure : Replaces azetidine with a thiazole ring.

- Properties : Thiazole-containing compounds () exhibit distinct electronic properties due to sulfur’s electronegativity, often enhancing antimicrobial activity. However, the azetidine ring in the target compound may offer greater conformational control .

Physicochemical Properties

*Calculated based on structural analogs.

Key Differentiators

- Salt Form : The oxalate counterion distinguishes the target compound from neutral analogs, improving solubility for formulation.

- Ring Strain : Azetidine’s strain may increase reactivity compared to five- or six-membered rings (e.g., pyrrolidine in ) .

- Orientation Effects : The pyridin-4-yl group’s para-substitution pattern (vs. meta in ) influences hydrogen-bonding interactions in biological systems .

Biological Activity

Azetidin-3-yl(pyridin-4-yl)methanol oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring and a pyridine moiety. The oxalate salt form contributes to its solubility and bioavailability. The compound's molecular formula is , with a molecular weight of 250.25 g/mol.

Biological Activity Overview

Research indicates that azetidin derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing azetidine and pyridine rings possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth at specific concentrations.

- Anticancer Properties : Some azetidine derivatives have shown promise in cancer research. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular pathways involved in cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence that certain azetidine compounds may offer neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Study 1: Antimicrobial Activity

In a comparative study, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

This study indicated that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria.

Study 2: Anticancer Activity

This compound was tested in vitro for its anticancer properties on human breast cancer cell lines (MCF-7). The compound showed significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment.

| Treatment | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >100 |

The results suggest that the compound has potential as a lead candidate for further development in cancer therapeutics.

The biological activity of azetidin derivatives is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many azetidine compounds act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : Some studies indicate that these compounds may interact with neurotransmitter receptors, contributing to their neuroprotective effects.

Q & A

Q. What are the key steps for synthesizing Azetidin-3-yl(pyridin-4-yl)methanol oxalate?

- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with pyridine-containing precursors. For example:

Azetidine Precursor : Start with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, as referenced in ) and modify the functional group to introduce a hydroxymethyl group.

Pyridine Coupling : React the azetidine intermediate with a pyridin-4-ylmethanol derivative using nucleophilic substitution or metal-catalyzed cross-coupling.

Oxalate Salt Formation : Treat the free base with oxalic acid in methanol or ethanol to precipitate the oxalate salt. Monitor purity via HPLC or NMR.

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (SHELXL for refinement):

Data Collection : Collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) for phase determination.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use TWIN and HKLF5 commands for twinned data if needed .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- Methodological Answer : Combine:

- NMR : ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., pyridine ring protons at δ 8.5–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂O·C₂H₂O₄).

- FTIR : Confirm oxalate C=O stretches (~1700 cm⁻¹) and azetidine N-H bends (~3300 cm⁻¹).

Advanced Research Questions

Q. How does the oxalate anion influence coordination chemistry in metal complexes?

- Methodological Answer : Oxalate (C₂O₄²⁻) acts as a bridging ligand in coordination polymers. Example workflow:

Synthesis : React the compound with Co(II) or Ni(II) salts in methanol/water.

Structural Analysis : SCXRD reveals distorted octahedral geometries (e.g., Co(II) coordinated by oxalate O-atoms and pyridine N-atoms) .

Property Studies : Investigate magnetic behavior (e.g., antiferromagnetic coupling) or catalytic activity.

Q. How to resolve contradictions in crystallographic data due to twinning or disorder?

- Methodological Answer : Address challenges using SHELXL:

Twinning : Apply TWIN commands with BASF parameter refinement. Validate with R₁/Rw1 metrics (target < 5%).

Disorder : Model alternate conformations with PART/SUMP restraints. Use ISOR/SIMU to constrain thermal parameters.

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use DFT (e.g., Gaussian or ORCA):

Geometry Optimization : B3LYP/6-31G(d) for ground-state structures.

Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine and pyridine moieties.

Catalytic Modeling : Simulate metal-ligand interactions (e.g., binding energies with Pd or Ru centers).

Safety and Handling

Q. What precautions are critical for handling azetidine-containing compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.